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molecular formula C10H13N3O3 B8283223 2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

2-(imidazole-1-carbonylamino)ethyl 2-methylprop-2-enoate

Cat. No. B8283223
M. Wt: 223.23 g/mol
InChI Key: KRFWTVIQLLYECF-UHFFFAOYSA-N
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Patent
US09006480B2

Procedure details

25.4 g (0.17 mole, >97% FLUKA) CDI were suspended in about 150 ml THF (tetrahydro furane) at room temperature. Upon partial dissolution the suspension was cooled down to about 17° C. After about 30 min stirring 25.9 g (0.16 mole) 2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride were added to the mixture under cooling on ice in several portion during about 1 h keeping the reaction mixture at about 23° C. A yellow suspension was obtained. After about 3 h of stirring at about 23° C. the suspension was filtrated. The filter cake was washed with THF. To the clear yellow filtrate about 300 mg phenothiazine were added. Solvent was evaporated. A clear orange viscous resin was obtained (containing traces of residual solvent). Yield was quantitative, 1H NMR indicates the desired product.
Name
Quantity
25.4 g
Type
reactant
Reaction Step One
Name
2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1N=C[N:3]([C:6]([N:8]2[CH:12]=[N:11][CH:10]=[CH:9]2)=[O:7])[CH:2]=1.[Cl-].[CH3:14][C:15](=[CH2:22])[C:16]([O:18]CC[NH3+])=[O:17]>O1CCCC1>[N:8]1([C:6]([NH:3][CH2:2][CH2:1][O:18][C:16](=[O:17])[C:15]([CH3:22])=[CH2:14])=[O:7])[CH:9]=[CH:10][N:11]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
25.4 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Step Two
Name
2-(2-Methyl-acryloyloxy)-ethyl-ammonium chloride
Quantity
25.9 g
Type
reactant
Smiles
[Cl-].CC(C(=O)OCC[NH3+])=C
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17 °C
Stirring
Type
CUSTOM
Details
After about 3 h of stirring at about 23° C. the suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Upon partial dissolution the suspension
ADDITION
Type
ADDITION
Details
were added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
under cooling on ice in several portion during about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at about 23° C
CUSTOM
Type
CUSTOM
Details
A yellow suspension was obtained
FILTRATION
Type
FILTRATION
Details
was filtrated
WASH
Type
WASH
Details
The filter cake was washed with THF
ADDITION
Type
ADDITION
Details
To the clear yellow filtrate about 300 mg phenothiazine were added
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
A clear orange viscous resin was obtained
ADDITION
Type
ADDITION
Details
(containing traces of residual solvent)
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(C=NC=C1)C(=O)NCCOC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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